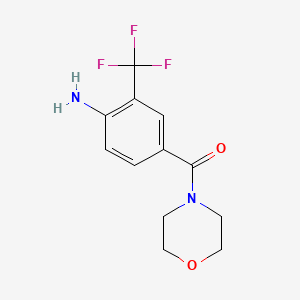
(4-Amino-3-(trifluoromethyl)phenyl)(morpholino)methanone
Vue d'ensemble
Description
(4-Amino-3-(trifluoromethyl)phenyl)(morpholino)methanone is a useful research compound. Its molecular formula is C12H13F3N2O2 and its molecular weight is 274.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(4-Amino-3-(trifluoromethyl)phenyl)(morpholino)methanone is a compound of interest due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article provides a comprehensive overview of its biological activities, including mechanisms of action, efficacy against various cell lines, and antimicrobial properties, supported by relevant case studies and data tables.
Chemical Structure and Properties
The compound features a morpholino group attached to a phenyl ring that contains an amino group and a trifluoromethyl substituent. The presence of the trifluoromethyl group is known to enhance lipophilicity and biological activity, making it a valuable moiety in drug design.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties:
- Inhibition of Cell Proliferation : The compound has shown inhibitory effects on various cancer cell lines. For instance, it was tested against the Km-12 colorectal cancer cell line, yielding an IC50 of 0.304 µM, indicating potent anticancer activity. In contrast, its effects on non-cancerous cell lines such as MCF-7 (breast cancer) and HUVEC (human umbilical vein endothelial cells) were much weaker (IC50 > 40 µM) .
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| Km-12 | 0.304 | High sensitivity |
| MCF-7 | >40 | Low sensitivity |
| HUVEC | >36.69 | Low sensitivity |
- Mechanism of Action : The compound's mechanism may involve the inhibition of tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation. Selectivity for TRK subtypes has been noted, with low off-target effects observed in normal cell lines .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Bactericidal Activity : It has shown effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) recorded at 25.9 µM for both strains. This suggests that it possesses both bacteriostatic and bactericidal activities .
| Bacterial Strain | MIC (µM) | Type of Activity |
|---|---|---|
| S. aureus | 25.9 | Bactericidal |
| MRSA | 25.9 | Bactericidal |
Case Studies
- In Vitro Studies : A study evaluated the compound's cytotoxicity across multiple cancer cell lines, confirming its selective cytotoxic effects on tumor cells while sparing normal cells .
- Antimicrobial Efficacy : Another research focused on the antimicrobial effects, highlighting the broad-spectrum activity against Gram-positive bacteria and establishing its potential as a therapeutic agent for bacterial infections .
ADMET Properties
The pharmacokinetic profile of this compound indicates favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics:
- Absorption : High lipophilicity due to the trifluoromethyl group enhances membrane permeability.
- Metabolism : Preliminary studies suggest metabolic stability with minimal interaction with cytochrome P450 isoforms.
- Toxicity : Low toxicity in non-cancerous cell lines indicates a favorable therapeutic index .
Propriétés
IUPAC Name |
[4-amino-3-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)9-7-8(1-2-10(9)16)11(18)17-3-5-19-6-4-17/h1-2,7H,3-6,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSKHVUMQQUBGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














